

Technical Guide: Boc-N-PEG1-C2-NHS Ester for PROTAC Development

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Compound of Interest		
Compound Name:	Boc-N-PEG1-C2-NHS ester	
Cat. No.:	B15541255	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-N-PEG1-C2-NHS ester**, a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, key suppliers, detailed experimental protocols for its use, and a visual representation of its role in targeted protein degradation pathways.

Introduction to Boc-N-PEG1-C2-NHS Ester

Boc-N-PEG1-C2-NHS ester is a heterobifunctional linker used in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This linker is comprised of three key components:

- A Boc (tert-butyloxycarbonyl) protected amine: This protecting group allows for selective deprotection and subsequent conjugation to a ligand for an E3 ubiquitin ligase.
- A single polyethylene glycol (PEG) unit: The PEG moiety enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[1]
- An N-hydroxysuccinimide (NHS) ester: This highly reactive group enables efficient and stable amide bond formation with primary or secondary amines on a target protein ligand.



The strategic combination of these elements makes **Boc-N-PEG1-C2-NHS ester** a valuable tool for researchers developing novel PROTAC-based therapeutics.

Chemical and Physical Properties

A summary of the key quantitative data for **Boc-N-PEG1-C2-NHS ester** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	1260092-55-4	[2][3]
Molecular Formula	C14H22N2O7	[2]
Molecular Weight	330.33 g/mol	[2]
Appearance	White to off-white solid	[2]
Purity	≥97.0%	[2]
Storage (Powder)	-20°C for up to 3 years	[2]
Storage (In Solvent)	-80°C for up to 6 months	[2]

Key Suppliers

Boc-N-PEG1-C2-NHS ester is commercially available from several reputable suppliers of research chemicals and building blocks for drug discovery. A non-exhaustive list of suppliers includes:

- MedChemExpress (MCE)
- BroadPharm
- AxisPharm
- Ambeed
- Chemenu Inc.



Researchers should consult individual supplier websites for the most current information on product availability, purity, and pricing.

Experimental Protocols

The following protocols provide detailed methodologies for the use of **Boc-N-PEG1-C2-NHS ester** in the synthesis of PROTACs.

Boc Deprotection of the Linker

This step is necessary to reveal the free amine for conjugation to an E3 ligase ligand.

Materials:

- Boc-N-PEG1-C2-NHS ester
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Dissolve the Boc-N-PEG1-C2-NHS ester (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the deprotection by LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times. The resulting deprotected linker-NHS ester is now ready for the subsequent conjugation step.



Conjugation of Deprotected Linker to an E3 Ligase Ligand

This protocol describes the coupling of the deprotected linker to an E3 ligase ligand that has a suitable nucleophilic group (e.g., a carboxylic acid that has been activated). For this example, we will assume the E3 ligase ligand has been pre-activated.

Materials:

- Deprotected PEG1-C2-NHS ester
- Activated E3 ligase ligand
- Anhydrous Dimethylformamide (DMF)
- DIPEA (N,N-Diisopropylethylamine)
- Reaction vial
- Magnetic stirrer

Procedure:

- Dissolve the activated E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
- Add the deprotected PEG1-C2-NHS ester (1.2 equivalents) to the solution.
- Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Once the reaction is complete, the product can be purified using standard chromatographic techniques such as reversed-phase HPLC.

Conjugation of the Linker-E3 Ligand to a Target Protein Ligand



This protocol details the final step in PROTAC synthesis, where the NHS ester of the linker-E3 ligand conjugate reacts with an amine on the target protein ligand.

Materials:

- Purified Linker-E3 Ligand-NHS ester conjugate
- Target protein ligand with a primary or secondary amine
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction vial
- Magnetic stirrer

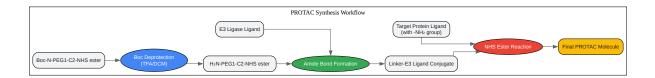
Procedure:

- Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.
- Add the purified Linker-E3 Ligand-NHS ester conjugate (1.1 equivalents) to the solution.
- If the target protein ligand is a salt (e.g., HCl salt), a non-nucleophilic base such as DIPEA (1.2 equivalents) may be added to facilitate the reaction.
- Stir the mixture at room temperature for 2-24 hours. The reaction should be monitored by LC-MS to determine completion.[4]
- Upon completion, the final PROTAC molecule can be purified by preparative HPLC.

Visualizing the Role of Boc-N-PEG1-C2-NHS Ester

The following diagrams, generated using Graphviz, illustrate the logical workflow of PROTAC synthesis using **Boc-N-PEG1-C2-NHS** ester and the subsequent biological pathway of PROTAC-mediated protein degradation.

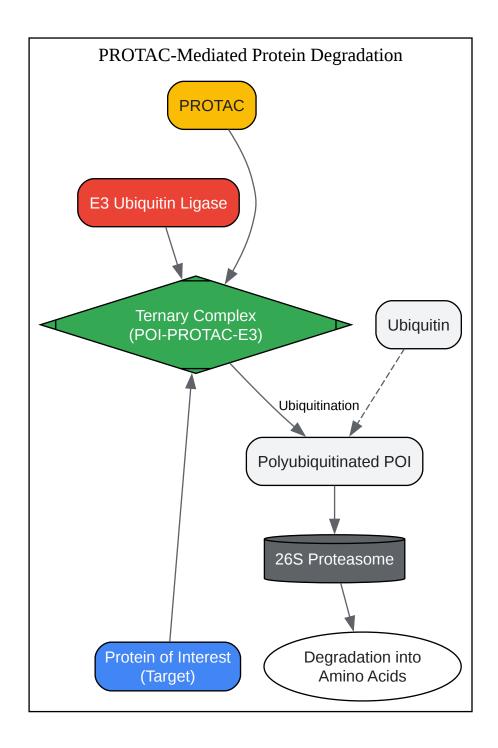




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Caption: A logical workflow for the synthesis of a PROTAC molecule.





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Caption: The catalytic cycle of PROTAC-mediated protein degradation.



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